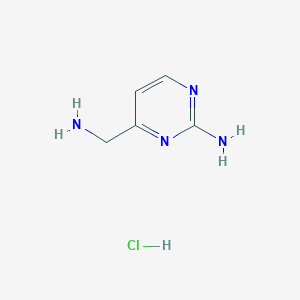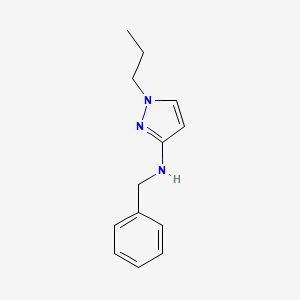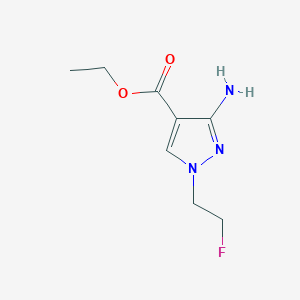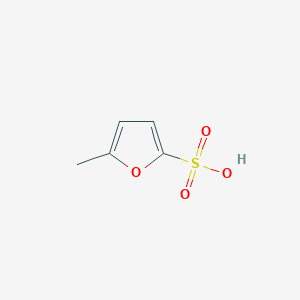
4-(Aminomethyl)pyrimidin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyrimidin-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
S-Methylation: The compound is then subjected to S-methylation.
Oxidation: The next step involves oxidation to form methylsulfonyl compounds.
Formation of Guanidines: Finally, guanidines are formed with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(Aminomethyl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where different functional groups can replace the amino or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .
科学的研究の応用
4-(Aminomethyl)pyrimidin-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is studied for its potential effects on biological pathways and its role as an enzyme inhibitor.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(Aminomethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar pyrimidine structure but with a trifluoromethyl group instead of an aminomethyl group.
2-Aminopyrimidine: Another similar compound with a simpler structure, lacking the aminomethyl group.
Uniqueness
4-(Aminomethyl)pyrimidin-2-amine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C5H9ClN4 |
|---|---|
分子量 |
160.60 g/mol |
IUPAC名 |
4-(aminomethyl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-4-1-2-8-5(7)9-4;/h1-2H,3,6H2,(H2,7,8,9);1H |
InChIキー |
YMSRSTVNKLNEAX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1CN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730901.png)
![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730909.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730917.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730923.png)
![2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730926.png)

![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)

![Thieno[2,3-b]pyrazin-3-amine](/img/structure/B11730953.png)
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730987.png)

